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molecular formula C12H15N3 B8641221 1-(Pyridin-3-ylamino)-cyclohexanecarbonitrile

1-(Pyridin-3-ylamino)-cyclohexanecarbonitrile

Cat. No. B8641221
M. Wt: 201.27 g/mol
InChI Key: ZJJVVYFGXVPKAI-UHFFFAOYSA-N
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Patent
US08445523B2

Procedure details

1.23 g (6.11 mmol) of 1-(pyridin-3-ylamino)-cyclohexanecarbonitrile are dissolved in 20 ml of concentrated sulfuric acid. The reaction medium is stirred at room temperature for 72 hours. It is then poured slowly into ice and the pH is brought to 14 with sodium hydroxide, and extracted with dichloromethane. The organic phases are combined and washed with water. They are dried over sodium sulfate. The solvents are evaporated off. The residue is chromatographed on silica gel (ethyl acetate and then 90/10 ethyl acetate/methanol). 1-(Pyridin-3-ylamino)-cyclohexanecarboxylic acid amide is obtained in the form of a white solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]2([C:14]#[N:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:2]=1.[OH-:16].[Na+]>S(=O)(=O)(O)O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]2([C:14]([NH2:15])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
N1=CC(=CC=C1)NC1(CCCCC1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It is then poured slowly into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (ethyl acetate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1=CC(=CC=C1)NC1(CCCCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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